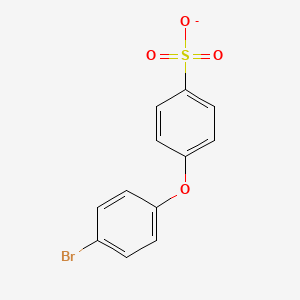

4-(4-Bromophenoxy)benzenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8BrO4S- |

|---|---|

Molecular Weight |

328.16 g/mol |

IUPAC Name |

4-(4-bromophenoxy)benzenesulfonate |

InChI |

InChI=1S/C12H9BrO4S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H,14,15,16)/p-1 |

InChI Key |

DEQBSLRJMNLAHO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromophenoxy Benzenesulfonate Architectures

Construction of the Diaryl Ether Motif

The formation of the 4-bromophenoxybenzene backbone is a critical step, typically achieved through cross-coupling reactions. Methodologies such as modified Ullmann condensations and nucleophilic aromatic substitutions are pivotal in creating this diaryl ether linkage.

Mechanistic Considerations and Optimization of Coupling Reactions

The Ullmann condensation, a classic copper-catalyzed reaction, serves as a foundational method for synthesizing diaryl ethers. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures (often exceeding 210°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The mechanism involves the copper(I) species reacting with an aryl halide to form an organocopper intermediate, which then couples with an alkoxide. organic-chemistry.org Innovations in this field have led to the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate, which can facilitate the reaction under milder conditions. wikipedia.orgmdpi.com For instance, the use of copper nanoparticles (Cu-NPs) has been shown to effectively catalyze the O-arylation of phenols with aryl halides in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF at 120°C. mdpi.com

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for diaryl ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is favored when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (typically a halide). wikipedia.orgscribd.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex as an intermediate. wikipedia.orgnih.gov However, recent studies using kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups like bromine. nih.gov The choice between an Ullmann condensation and an SNAr reaction often depends on the specific substrates and desired reaction conditions.

| Reaction | Typical Catalyst | Typical Solvents | General Temperature Range | Key Mechanistic Feature |

| Ullmann Condensation | Copper (metal or salts), Cu-NPs, CuO-NPs wikipedia.orgmdpi.com | N-methylpyrrolidone, Nitrobenzene, DMF wikipedia.org | 120-260°C wikipedia.orgresearchgate.net | Formation of an organocopper intermediate organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃, NaOH) masterorganicchemistry.comprepchem.com | DMSO, DMF mdpi.comprepchem.com | Room temperature to 160°C mdpi.comprepchem.com | Formation of a Meisenheimer complex (or concerted) wikipedia.orgnih.gov |

Precursor Synthesis for Ether Formation

The key precursors for the diaryl ether formation are a halogenated phenol (B47542) and an activated arene. In the context of 4-(4-bromophenoxy)benzenesulfonate synthesis, this typically involves 4-bromophenol (B116583) and an activated benzene (B151609) derivative. The synthesis of 4-bromophenol can be achieved through various methods, including the diazotization of 3-nitro-4-aminophenol followed by a bromination reaction using cuprous bromide in hydrobromic acid. google.com Another approach involves the direct bromination of phenol, although this can sometimes lead to mixtures of products.

The other precursor is an arene that is activated towards either coupling or substitution. For an Ullmann-type reaction, this could be an aryl halide. For a nucleophilic aromatic substitution, one of the aromatic rings must be activated by an electron-withdrawing group. For example, in a related synthesis of 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene, 4-chlorophenyl methyl sulfone (an activated arene) is reacted with 4-bromophenol. prepchem.com The synthesis of such activated arenes often involves Friedel-Crafts type reactions or oxidation of corresponding sulfides.

Incorporation of the Sulfonate Functionality

Once the 4-(4-bromophenoxy)benzene intermediate is formed, the next critical step is the introduction of the sulfonate group onto the appropriate phenyl ring. This can be accomplished through several synthetic strategies.

Direct Sulfonation of Phenoxy-bromobenzene Intermediates

Direct sulfonation involves treating the pre-formed 4-bromophenoxybenzene with a sulfonating agent. A common method is the use of chlorosulfonic acid. smolecule.comprepchem.com This reaction leads to the formation of the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid or reacted with other nucleophiles. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid side reactions and to ensure regioselectivity, directing the sulfonation to the desired position (para to the ether linkage).

Synthesis and Utilization of Sulfonyl Halide Precursors

An alternative and often more controlled approach is to synthesize a sulfonyl halide precursor which is then used to form the diaryl ether. For instance, 4-bromobenzenesulfonyl chloride can be synthesized and then coupled with a phenol. chemicalbook.com This sulfonyl chloride is a commercially available reagent and can be prepared from 4-bromobenzenesulfonic acid. chemicalbook.comnih.gov This method provides better control over the regiochemistry of the sulfonate group. The synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride has been reported by reacting p-bromophenyl-phenyl-sulfone with chlorosulfonic acid at elevated temperatures. prepchem.com This highlights a pathway where the sulfone linkage is established prior to the final chlorosulfonation step.

| Precursor | Reagent | Product | Reference |

| p-bromophenyl-phenyl-sulfone | Chlorosulfonic acid | 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride | prepchem.com |

| 4-bromophenol | Chlorosulfonic acid | 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride | smolecule.com |

| Benzene, Acetyl chloride | Aluminum chloride | Acetophenone | odinity.com |

O-Sulfonylation Reactions: Scope and Limitations

O-sulfonylation involves the reaction of a phenol with a sulfonyl chloride to form a sulfonate ester. In the context of synthesizing the target molecule's isomers or related structures, one could envision reacting 4-(4-bromophenoxy)phenol (B84324) with a benzenesulfonyl chloride derivative. The synthesis of such a phenolic intermediate would first require the formation of the diaryl ether bond, followed by the introduction of a hydroxyl group. While this specific route to this compound is less direct, O-sulfonylation is a general and widely used method for creating sulfonate esters from phenols and sulfonyl chlorides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated.

Innovative Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of sustainable processes. In the context of synthesizing this compound, this translates to the use of catalytic systems that offer high efficiency under mild conditions and the adoption of environmentally conscious methodologies that reduce or eliminate the use of hazardous solvents.

Catalytic Strategies in Aryl Sulfonate Formation

The formation of the aryl sulfonate linkage in this compound can be achieved through various catalytic methods. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing C-S and O-S bonds, which are central to the synthesis of aryl sulfonates.

Palladium-catalyzed reactions, for instance, have shown significant promise in the synthesis of aryl sulfonyl chlorides, which are key precursors to aryl sulfonates. nih.gov Research has demonstrated a palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids. nih.gov This process exhibits broad functional group tolerance and proceeds under mild conditions. nih.gov While not directly producing the sulfonate ester, the resulting arylsulfonyl chloride is a versatile intermediate that can readily react with a phenol to yield the desired aryl sulfonate. A proposed pathway for synthesizing this compound using this approach would involve the palladium-catalyzed chlorosulfonylation of 4-phenoxyphenylboronic acid, followed by reaction with a bromine source, or the use of a pre-brominated starting material.

Another innovative catalytic approach involves the use of iodobenzene (B50100) to catalyze the direct C-H sulfonylation of aromatic compounds with sulfonic acids. rsc.org This metal-free catalytic system operates at room temperature and offers high efficiency and selectivity for the formation of aryl sulfonate esters. rsc.org This method represents a significant advancement over traditional methods that often require harsh conditions and generate considerable side products. rsc.org

The following table summarizes representative catalytic strategies applicable to aryl sulfonate synthesis.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Palladium / Phosphine Ligand | Arylboronic Acid, Phenyl Chlorosulfate | Arylsulfonyl Chloride | Mild conditions, good functional group tolerance. nih.gov |

| Iodobenzene / Peracetic Acid | Aminoquinoline, Aryl/Alkyl Sulfonic Acid | Aryl Sulfonate Ester | Metal-free, room temperature, high efficiency and selectivity. rsc.org |

| Iron / Urea Ligand | Grignard Reagent, Aryl Chloride | Alkyl-substituted Benzenesulfonate (B1194179) Ester | Environmentally benign and sustainable iron catalyst. researchgate.net |

| Copper | Arylboronic Acid, Sulfinic Acid Salt | Diaryl Sulfones | Mild, ambient conditions, potential for catalyst recycling in ionic liquids. organic-chemistry.org |

Solvent-Free and Environmentally Conscious Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. A primary goal is the reduction or elimination of volatile and toxic organic solvents.

Solvent-free, or "neat," reaction conditions represent a significant step towards more environmentally friendly processes. sci-hub.se Research has shown that the sulfonylation of amines with arylsulfonyl chlorides can be effectively carried out at room temperature without a solvent, leading to the formation of N-alkyl and N-arylsulfonamides. sci-hub.se While this example pertains to sulfonamide synthesis, the underlying principle of bringing reactants into close contact without a solvent medium can be conceptually extended to the synthesis of sulfonate esters.

The use of water as a solvent is another cornerstone of green chemistry. sci-hub.se Water is non-toxic, non-flammable, and readily available. A facile and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives has been reported using water as the solvent and sodium carbonate as a base to scavenge the HCl byproduct. scilit.com This approach offers high yields and purities under mild, room-temperature conditions. sci-hub.sescilit.com For the synthesis of this compound, a similar aqueous system could be envisioned, reacting a salt of 4-bromophenol with a suitable benzenesulfonyl derivative.

Microwave-assisted synthesis and ultrasound irradiation are other green techniques that can accelerate reaction rates and improve yields, often under solvent-free or reduced-solvent conditions. nih.govchemicalbook.com For example, the synthesis of arylsulfonamide derivatives of cyclic arylguanidines has been optimized using ultrasound or microwave-assisted methods, significantly reducing reaction times. nih.gov

The following table highlights key aspects of environmentally conscious methodologies applicable to the synthesis of aryl sulfonates and related compounds.

| Methodology | Key Principle | Example Application | Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Sulfonylation of amines with arylsulfonyl chlorides at room temperature. sci-hub.se | Reduced waste, potential for rate acceleration, simplified workup. ijisrt.comresearchgate.net |

| Aqueous Synthesis | Water is used as the reaction solvent. | Synthesis of sulfonamide derivatives using Na2CO3 as a base. sci-hub.se | Environmentally benign, non-toxic, non-flammable, readily available. scilit.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Synthesis of arylsulfonamide derivatives of cyclic arylguanidines. nih.gov | Reduced reaction times, improved yields. chemicalbook.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Synthesis of arylsulfonamide derivatives of cyclic arylguanidines. nih.gov | Rapid heating, increased reaction rates, often higher yields. |

Chemical Reactivity and Transformational Pathways of 4 4 Bromophenoxy Benzenesulfonate Scaffolds

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to one of the phenyl rings is a versatile handle for a variety of synthetic transformations, most notably cross-coupling reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the site of the aryl bromide. The reactivity of aryl halides in these reactions generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. wikipedia.orgyoutube.com It is a widely used method for the synthesis of biaryl compounds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org Given the established utility of aryl bromides in Suzuki reactions, the 4-(4-bromophenoxy)benzenesulfonate scaffold is an excellent candidate for this transformation. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orgorganic-chemistry.org The reaction is compatible with a wide range of amines and aryl halides, making it applicable to the functionalization of the this compound core. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a valuable method for the synthesis of substituted alkenes and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.gov The reaction's efficiency can be influenced by the nature of the alkene and the specific reaction conditions. libretexts.orgchim.it

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create a C-C bond, leading to the formation of arylalkynes. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.orgrsc.org The reactivity of aryl halides follows the typical trend, making aryl bromides effective substrates. wikipedia.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org For instance, the Ullmann ether synthesis couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgmdpi.com While it often requires high temperatures, modern methods have been developed that use soluble copper catalysts under milder conditions. wikipedia.orgnih.gov

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) complex, Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) complex, Ligand, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd complex, Cu(I) co-catalyst, Base |

| Ullmann | Alcohol/Phenol, Amine | C-O, C-N | Cu catalyst, Base |

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromine atom by a nucleophile is generally challenging for simple aryl halides. However, the presence of the strongly electron-withdrawing sulfonate group on the other ring can activate the entire scaffold towards nucleophilic attack, although the effect is transmitted through the ether linkage. For a direct SNAr at the C-Br bond, the reaction would proceed via a high-energy Meisenheimer complex intermediate. acs.org The rate of such reactions is significantly enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. dtic.mil

Halogen-Metal Exchange: This reaction provides an alternative route to functionalize the aryl bromide. It involves treating the compound with an organometallic reagent, typically an organolithium compound like n-butyllithium, to replace the bromine atom with a metal. wikipedia.orgstackexchange.com This generates a highly reactive organometallic intermediate that can then react with various electrophiles. nih.govmdpi.comtcnj.edu The rate of exchange is generally faster for heavier halogens (I > Br > Cl). wikipedia.org This method allows for the introduction of a wide range of functional groups that are not accessible through direct nucleophilic substitution.

Transformations of the Sulfonate Moiety

The benzenesulfonate (B1194179) group is known to be an excellent leaving group, comparable in some cases to halides, which allows for transformations at the carbon atom to which it is attached. youtube.com

Aryl sulfonates can undergo nucleophilic substitution reactions where the sulfonate acts as the leaving group. These reactions can proceed through two main competing pathways: attack at the sulfur atom (S-O bond cleavage) or attack at the aromatic carbon atom (C-O bond cleavage). acs.org The latter pathway is a form of nucleophilic aromatic substitution (SNAr). The outcome depends on the nature of the nucleophile and the substituents on the aromatic rings. acs.org For instance, strong nucleophiles might favor the C-O cleavage path, which proceeds through a Meisenheimer complex. acs.org The sulfonate group's ability to act as a leaving group has also been noted in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, though they are generally less reactive than the corresponding halides. wikipedia.orgwikipedia.orgnih.gov Some studies have shown that aryl sulfones can act as electrophiles in Suzuki-Miyaura couplings under specific conditions. chemrxiv.org

Reaction Dynamics of the Aryl Ether Linkage

The diaryl ether bond is generally stable but can be cleaved under specific, often harsh, reaction conditions. Research into the cleavage of aryl ethers is particularly relevant in the context of lignin (B12514952) degradation, where such linkages are common. acs.orgrsc.orgnih.gov Methods for cleaving diaryl ethers include:

Hydrogenolysis: This involves the use of a catalyst, often palladium on carbon (Pd/C), and a source of hydrogen to break the C-O bond. nih.gov Studies on lignin model compounds have provided insights into the mechanisms of diaryl ether cleavage under these conditions. nih.gov

Reductive Cleavage: Transition-metal-free methods using reagents like triethylsilane in the presence of a base have been shown to effectively cleave aryl ether bonds. rsc.org

Electrochemical Cleavage: Electrochemical methods have been developed for the nucleophilic aromatic substitution of diaryl ethers, providing a milder alternative for C-O bond cleavage and functionalization. rsc.org

The stability of the diaryl ether in this compound under various reaction conditions is an important consideration, as cleavage of this bond can lead to undesired side products during transformations targeting the bromine or sulfonate functionalities.

Advanced Mechanistic Investigations

The reactivity of this compound is governed by the interplay of its constituent functional groups: the sulfonate ester linkage and the brominated aromatic ring. Advanced mechanistic investigations, drawing from studies on analogous aryl sulfonate esters and bromo-aromatic compounds, provide a detailed understanding of its transformational pathways. These studies utilize kinetic analysis, the identification of transient intermediates, and the strategic use of catalysts to control reaction outcomes.

Elucidation of Reaction Mechanisms through Kinetic Studies

Kinetic studies are fundamental to unraveling the reaction mechanisms of sulfonate esters like this compound. The rates of reaction are meticulously measured under varying conditions of temperature, concentration, and solvent composition to provide insights into the transition states and the molecularity of the rate-determining step.

One of the primary reactions of aryl sulfonate esters is hydrolysis, which can proceed through different mechanistic pathways. For the alkaline hydrolysis of aryl benzenesulfonates, a Brønsted correlation, which relates the reaction rate to the pKa of the leaving group (the phenoxide), has been instrumental. A study on the alkaline hydrolysis of a series of aryl benzenesulfonates revealed a break in the Brønsted plot. rsc.org This break suggests a change in the rate-determining step of the reaction mechanism. For leaving groups with a pKa greater than 8.5, the slope (β_leaving_group) was -0.97, while for those with a pKa less than 8.5, the slope was -0.27. rsc.org Such a biphasic plot is strong evidence against a simple, one-step concerted mechanism and points towards a multi-step process.

A detailed kinetic analysis of sulfonate ester formation and solvolysis has demonstrated that the reaction mechanism is sensitive to the presence of acid or base. enovatia.com The study revealed that even trace amounts of base could significantly impact the stability of sulfonate esters, while the presence of water in alcoholysis reactions can suppress the formation of the ester and promote a faster hydrolytic degradation pathway. enovatia.com

Table 1: Brønsted Correlation Data for Alkaline Hydrolysis of Aryl Benzenesulfonates

| pKa of Leaving Group | β_leaving_group | Implied Mechanism |

|---|---|---|

| > 8.5 | -0.97 | Change in rate-determining step |

This table illustrates the change in the Brønsted coefficient (β_leaving_group) for the alkaline hydrolysis of aryl benzenesulfonates, indicating a shift in the reaction mechanism based on the pKa of the leaving group. rsc.org

Identification and Characterization of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. For sulfonate esters, which are potent electrophiles, reactions with nucleophiles have long been thought to proceed via a concerted S_N2-type mechanism. eurjchem.com However, recent studies on the hydrolysis of aryl benzenesulfonates have provided both kinetic and computational evidence for the existence of a transient, pentavalent intermediate. rsc.org

This two-step mechanism involves the initial attack of a nucleophile (e.g., hydroxide) on the sulfur atom of the sulfonate ester, leading to the formation of a trigonal bipyramidal intermediate. This is then followed by the departure of the leaving group (the 4-bromophenoxide). The presence of a strong nucleophile and a relatively poor leaving group can favor this stepwise pathway over a concerted one. rsc.org

In addition to the sulfonate ester group, the brominated aromatic ring can also participate in reactions that proceed through distinct intermediates. Under forcing conditions with a strong base, it is conceivable that this compound could undergo an elimination-addition reaction via a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com However, a more synthetically relevant transformation involves the formation of organometallic intermediates. In palladium-catalyzed cross-coupling reactions, the initial step is the oxidative addition of the aryl bromide to a palladium(0) complex. This forms an arylpalladium(II) intermediate, which is a key species in reactions like the Suzuki-Miyaura coupling. uwindsor.cayoutube.com This intermediate then undergoes transmetalation with a boronic acid or its ester, followed by reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

Table 2: Potential Reaction Intermediates of this compound

| Functional Group | Reaction Type | Intermediate |

|---|---|---|

| Sulfonate Ester | Hydrolysis | Pentavalent Sulfurane |

| Aryl Bromide | Nucleophilic Aromatic Substitution | Benzyne |

This table summarizes the key reaction intermediates that could be formed from the different functional groups within the this compound scaffold under various reaction conditions.

Role of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalysts and reaction conditions is paramount in directing the transformation of a multifunctional molecule like this compound towards a desired product. The inherent reactivity of the sulfonate ester and the aryl bromide can be selectively harnessed or suppressed.

The stability of the sulfonate ester group is highly dependent on the reaction environment. It is generally stable under neutral and mildly acidic or basic conditions but can be cleaved by strong nucleophiles or under more vigorous acidic or basic hydrolysis. nih.gov The formation and solvolysis of sulfonate esters are significantly influenced by the presence of acids or bases, which can act as catalysts. enovatia.comresearchgate.net For instance, any excess base can prevent the formation of sulfonate esters. enovatia.com

The transformational pathway of the aryl bromide moiety is heavily influenced by the presence of a transition metal catalyst, typically palladium. In the absence of a catalyst, the C-Br bond is relatively inert to nucleophilic attack unless harsh conditions for a benzyne mechanism are employed. masterorganicchemistry.com However, with a palladium catalyst, a wide array of cross-coupling reactions can be achieved with high selectivity. nih.gov

For example, in a Suzuki-Miyaura coupling, a palladium catalyst in the presence of a base will selectively activate the C-Br bond for C-C bond formation with a boronic acid, leaving the sulfonate ester group intact under appropriate conditions. nih.govjsynthchem.com The choice of palladium catalyst, ligands, base, and solvent can all be optimized to achieve high yields and selectivity. nih.gov The general catalytic cycle for such reactions involves oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com

The selectivity between reaction at the sulfonate ester and the aryl bromide can thus be controlled. For instance, to achieve hydrolysis of the sulfonate ester, aqueous acidic or basic conditions without a transition metal catalyst would be employed. Conversely, to perform a cross-coupling reaction at the aryl bromide, anhydrous conditions with a palladium catalyst and a suitable coupling partner would be the preferred choice.

Table 3: Influence of Reaction Conditions on Pathway Selectivity

| Desired Transformation | Catalyst | Key Reaction Conditions | Resulting Product Type |

|---|---|---|---|

| Sulfonate Ester Hydrolysis | Acid or Base | Aqueous solution | Phenol and Benzenesulfonic acid derivative |

This table illustrates how the choice of catalyst and reaction conditions can selectively direct the transformation of this compound to different products.

Derivatization Strategies and Design of Novel Analogues

Structural Modifications on the Bromophenoxy Unit

The bromophenoxy portion of the molecule offers two key sites for chemical diversification: the phenyl ring itself and the bromine substituent.

The introduction of various functional groups onto the phenyl ring bearing the bromine atom can be achieved through several synthetic routes. A primary strategy involves starting with an already substituted 4-bromophenol (B116583) and coupling it with a suitable benzenesulfonyl derivative. Modern cross-coupling reactions and C-H functionalization techniques also provide powerful tools for late-stage modification. For instance, palladium-catalyzed reactions can be employed to introduce alkyl, aryl, or amino groups. Ether-directed C-H functionalization, using a palladium catalyst with mono-protected amino acid (MPAA) ligands, allows for olefination at the ortho-position relative to the ether linkage. nih.gov

These modifications can systematically alter the steric and electronic properties of the molecule.

Table 1: Potential Substituents on the Brominated Phenyl Ring and Synthetic Approaches

| Substituent | Potential Synthetic Method | Starting Material Example |

| Methyl (-CH₃) | Ullmann Condensation | 4-Bromo-3-methylphenol |

| Nitro (-NO₂) | Electrophilic Aromatic Substitution | 4-Bromophenol |

| Amino (-NH₂) | Reduction of Nitro Group | 4-Bromo-2-nitrophenol |

| Phenyl (-C₆H₅) | Suzuki Coupling | 2-Bromo-5-hydroxybiphenyl |

| Methoxy (-OCH₃) | Williamson Ether Synthesis | 4-Bromo-2-methoxyphenol |

The bromine atom on the phenoxy ring serves as a valuable synthetic handle for introducing a wide array of functionalities through cross-coupling reactions. Palladium-catalyzed methods are particularly effective for this purpose. youtube.com The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with organoboron compounds to form new carbon-carbon bonds. uwindsor.canih.gov This enables the introduction of alkyl, alkenyl, and other aryl groups.

Furthermore, the bromine can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr), although this typically requires activation by electron-withdrawing groups on the ring. wikipedia.orglibretexts.org Another important strategy is bioisosteric replacement, where the bromine atom is exchanged for another group of a similar size or electronic character, such as a trifluoromethyl (CF₃) or isopropyl group, to modulate the compound's physicochemical properties. cambridgemedchemconsulting.com

Table 2: Examples of Bromine Replacement Reactions

| Reagent/Catalyst System | Functional Group Introduced | Reaction Type |

| R-B(OH)₂ / Pd Catalyst | Alkyl/Aryl (R) | Suzuki Coupling |

| R-NH₂ / Pd Catalyst | Amino (NHR) | Buchwald-Hartwig Amination |

| R-OH / Cu Catalyst | Alkoxy/Aryloxy (OR) | Ullmann Condensation |

| KCN / Ni or Pd Catalyst | Cyano (-CN) | Cyanation |

| CF₃-source / Cu Catalyst | Trifluoromethyl (-CF₃) | Trifluoromethylation |

Diversification of the Benzenesulfonate (B1194179) Segment

The benzenesulfonate portion of the molecule provides rich opportunities for derivatization, including substitution on the aromatic ring and transformation of the sulfonate group itself into other sulfur-containing functionalities like sulfonamides and various sulfonate esters.

Introducing substituents onto the benzenesulfonate ring requires consideration of the directing effects of the existing groups. The large sulfonate group is a meta-director and strongly deactivating for electrophilic aromatic substitution. Conversely, the phenoxy group is an ortho, para-director and activating. The interplay of these effects will govern the position of any new substituent. Recent advances in C-H functionalization of phenols and related aromatic systems offer pathways for regioselective modifications that might otherwise be difficult to achieve through classical electrophilic substitution. nih.gov

The conversion of the sulfonate group into a sulfonamide is a key diversification strategy, as sulfonamides are a prominent class of compounds in medicinal chemistry. luxembourg-bio.com This transformation can be achieved by first converting the sulfonic acid or its salt into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with a primary or secondary amine to yield the desired sulfonamide.

A more direct method involves the aminolysis of activated sulfonate esters. For example, aryl sulfonates can be converted to sulfonamides by reacting them with a wide variety of amines. nih.gov A mild and efficient method utilizes sulfonate esters of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) which react with amines, including less nucleophilic anilines, under ambient conditions. luxembourg-bio.com This approach is compatible with acid-sensitive protecting groups, expanding the synthetic possibilities.

Table 3: Synthesis of Sulfonamide Analogues from Activated Sulfonates

| Amine | Product Type | Reference Method |

| Aniline (B41778) | N-Aryl Sulfonamide | Aminolysis of p-nitrophenylsulfonates nih.gov |

| Benzylamine | N-Benzyl Sulfonamide | Aminolysis of p-nitrophenylsulfonates nih.gov |

| N-Benzylpiperazine | N-Piperazinyl Sulfonamide | Aminolysis of p-nitrophenylsulfonates nih.gov |

| 1-Phenylethylamine | N-Chiral Sulfonamide | Reaction with Oxyma-O-sulfonates luxembourg-bio.com |

| 4-Aminophenol | N-(Hydroxyphenyl) Sulfonamide | Reaction with Oxyma-O-sulfonates luxembourg-bio.com |

The parent compound is a potassium sulfonate salt. This can be readily converted to other salts via ion exchange metathesis reactions. More significantly, a diverse library of sulfonate esters can be synthesized to modulate the compound's properties. The typical synthetic route involves the conversion of the sulfonic acid to a sulfonyl chloride, which is a highly reactive intermediate. This sulfonyl chloride can then be reacted with a wide range of alcohols and phenols to generate the corresponding sulfonate esters. These reactions are generally high-yielding and allow for the introduction of varied alkyl and aryl groups at the ester position. organic-chemistry.org

Hybrid Molecular Architectures and Conjugates

A prominent strategy in medicinal chemistry and materials science is the creation of hybrid molecules, where two or more distinct pharmacophores or functional moieties are combined into a single entity. nih.gov This approach aims to leverage the properties of each component to achieve synergistic or novel effects. The diaryl ether scaffold is a well-established component in the design of such hybrids due to its conformational flexibility and presence in numerous bioactive compounds. researchgate.netnih.gov

For 4-(4-bromophenoxy)benzenesulfonate, the diaryl ether core can be conjugated with various bioactive heterocycles. nih.gov For instance, coupling with nitrogen-containing heterocycles like pyrazole, triazole, or quinoline (B57606) can yield hybrid molecules with potentially enhanced biological activities. nih.gov The rationale is that combining the diaryl ether structure with these privileged heterocyclic systems can result in compounds with improved target affinity and efficacy. nih.gov

The synthesis of these hybrids can be achieved through multi-component reactions or sequential coupling strategies. nih.gov For example, the bromine atom on the phenoxy ring serves as a versatile handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce heterocyclic systems. Alternatively, functionalization of the benzenesulfonate ring can provide a point of attachment for other molecular fragments.

Table 1: Hypothetical Hybrid Molecules Based on this compound

| Hybrid Moiety | Potential Rationale | Synthetic Approach |

| Pyrazole | Combining the diaryl ether scaffold with a known pharmacophore. | Suzuki coupling at the brominated position. |

| Triazole | Introduction of a bioisostere for improved metabolic stability. | Click chemistry via an azide-functionalized precursor. |

| Quinoline | Potential for enhanced intercalating or enzyme inhibitory activity. nih.gov | Buchwald-Hartwig amination or C-N coupling. |

| Steroid Nucleus | Creation of conjugates with hormonal or cytotoxic properties. nih.gov | Etherification or Chan-Lam coupling with a steroidal phenol (B47542). nih.gov |

These hybrid architectures significantly expand the chemical space accessible from the parent compound, offering a pathway to novel molecules with tailored properties.

Computational Design and Predictive Synthesis of Derivatives

Modern drug discovery and materials science heavily rely on computational tools to rationalize structure-activity relationships (SAR) and to guide the design of new compounds with desired properties. researchgate.netnih.gov For derivatives of this compound, in silico methods can predict biological activity, physicochemical properties, and even potential synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of diaryl ether analogues with their biological activity. researchgate.net These models can then be used to predict the activity of yet-unsynthesized derivatives, prioritizing the most promising candidates for synthesis. For instance, a QSAR model might reveal that electron-withdrawing substituents on one of the aromatic rings enhance a particular biological effect.

Molecular docking is another powerful computational technique that can predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.gov By modeling the interaction of hypothetical this compound derivatives with a target's active site, researchers can design modifications that are predicted to improve binding and, consequently, potency. nih.gov This structure-guided design approach can significantly accelerate the optimization process. nih.gov

Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the most likely sites for chemical reactions and to understand the mechanisms of derivatization reactions. nih.gov For example, DFT can be used to model the transition states of electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, thereby predicting the regioselectivity of these transformations. nih.govacs.org

Predictive synthesis leverages computational analysis to design efficient and high-yielding synthetic routes. By evaluating the energetics of different reaction pathways and potential side reactions, computational models can help chemists select the optimal conditions and reagents. nih.gov For instance, predicting the feasibility of a one-pot, multi-component reaction to assemble a complex derivative can save considerable time and resources compared to a traditional multi-step synthesis. nih.gov

Table 2: Application of Computational Methods to the Design of this compound Derivatives

| Computational Method | Objective | Predicted Outcome |

| QSAR | Predict biological activity of novel analogues. | Prioritized list of substituents for synthesis. researchgate.net |

| Molecular Docking | Elucidate binding mode and affinity to a target protein. | Optimized ligand-protein interactions and improved potency. nih.gov |

| DFT | Understand reaction mechanisms and regioselectivity. | Favorable reaction conditions and predicted product distribution. nih.gov |

| Molecular Dynamics | Simulate the conformational flexibility and interactions over time. | Stable binding poses and dynamic behavior in a biological environment. researchgate.net |

The integration of these computational approaches provides a powerful platform for the rational design and predictive synthesis of novel analogues of this compound, enhancing the efficiency of discovering new chemical entities with desired functionalities.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Geometry Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in determining the ground state properties of 4-(4-Bromophenoxy)benzenesulfonate. By employing various functionals and basis sets, researchers can calculate the optimized molecular geometry, bond lengths, and bond angles with high accuracy. These calculations provide a static picture of the molecule in its most stable energetic state.

Table 1: Representative Optimized Geometrical Parameters for a Diphenyl Ether Moiety Calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O-C | - | 118-120 | - |

| C-S-O | - | 105-108 | - |

| C-Br | 1.89-1.91 | - | - |

| Phenyl Ring Twist | - | - | 30-40 |

Note: The data in this table is representative of typical values for similar structural motifs and is intended for illustrative purposes, as specific computational studies on this compound are not publicly available.

The flexibility of the ether linkage in this compound allows for multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating the dihedral angles of the phenyl rings relative to the ether oxygen. This analysis helps identify the most stable conformers and the energy barriers between them, providing insights into the molecule's dynamic behavior in different environments.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated, offering a quantitative measure of the molecule's chemical behavior.

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Diphenyl Ether

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and represent typical ranges for structurally related compounds.

Understanding how charge is distributed across the this compound molecule is essential for predicting its interactions with other molecules. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This information reveals the electrophilic and nucleophilic sites within the molecule, which is critical for predicting its reaction mechanisms. The electronegative oxygen, bromine, and sulfonate group atoms are expected to carry partial negative charges, while the adjacent carbon and sulfur atoms will likely be electron-deficient.

Spectroscopic Property Simulations and Interpretation

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational properties.

Theoretical calculations of the vibrational frequencies of this compound can be performed using DFT. The calculated frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra can be correlated with experimental spectra. This comparison helps in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule, such as the C-O-C stretching of the ether linkage, the S=O stretching of the sulfonate group, and the C-Br stretching.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-O-C | Asymmetric Stretch | 1240-1280 |

| S=O | Asymmetric Stretch | 1250-1300 |

| S=O | Symmetric Stretch | 1150-1200 |

| C-Br | Stretch | 500-600 |

Note: These frequency ranges are illustrative and based on typical values for the respective functional groups.

Electronic Absorption (UV-Vis) Spectra Modeling

Computational modeling of the electronic absorption spectra, commonly known as UV-Vis spectra, is a powerful tool for understanding the electronic transitions within a molecule. For this compound, time-dependent density functional theory (TD-DFT) is a frequently employed method to predict the excitation energies and corresponding oscillator strengths. nih.gov These calculations help in assigning the absorption bands observed in experimental spectra to specific electronic transitions, such as π→π* and n→π* transitions within the aromatic rings and sulfonate group.

The modeling process typically involves first optimizing the ground-state geometry of the molecule. nih.gov Subsequently, the vertical excitation energies are calculated. The choice of functional and basis set in the TD-DFT calculations is crucial for obtaining results that are in good agreement with experimental data. nih.gov Solvent effects can also be incorporated into these models using methods like the polarizable continuum model (PCM), which can influence the position and intensity of the absorption bands. nih.govsciencepublishinggroup.com By simulating the UV-Vis spectrum, researchers can gain insights into how structural modifications or the surrounding environment affect the electronic properties of this compound. ucmerced.edu

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are instrumental in the structural elucidation of this compound. These calculations provide a means to predict the ¹H and ¹³C NMR spectra, which can then be compared with experimental data to confirm the molecular structure. The gauge-including atomic orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which the chemical shifts are derived.

The accuracy of the calculated chemical shifts is highly dependent on the level of theory and the basis set used for the calculations. youtube.comyoutube.com It is also important to consider the solvent effects, as they can significantly influence the chemical shifts. The calculated chemical shifts for the protons and carbons in the benzenesulfonate (B1194179) and bromophenoxy rings can be used to assign the peaks in the experimental NMR spectra. chemistrysteps.comlibretexts.org Discrepancies between calculated and experimental shifts can often be attributed to specific conformational features or intermolecular interactions in the solid state or in solution.

| Atom | Predicted Chemical Shift (ppm) |

| Protons on the benzenesulfonate ring | 7.0 - 8.0 |

| Protons on the bromophenoxy ring | 6.8 - 7.5 |

| Carbons in the benzenesulfonate ring | 120 - 145 |

| Carbons in the bromophenoxy ring | 115 - 160 |

Note: The predicted chemical shift ranges are approximate and can vary based on the specific computational method and parameters used.

Intermolecular Interactions and Supramolecular Organization

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational methods are invaluable for analyzing these interactions and understanding the resulting supramolecular architecture of this compound.

Hydrogen Bonding Networks and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the crystalline state, this compound can form intricate hydrogen bonding networks. While the molecule itself does not have traditional hydrogen bond donors, C-H···O and C-H···Br interactions can play a significant role in the crystal packing. nih.govnih.goverciyes.edu.tr Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.govnih.goverciyes.edu.truomphysics.net

Characterization of Non-Covalent Interactions

Beyond conventional hydrogen bonds, a variety of other non-covalent interactions contribute to the stability of the crystal structure of this compound. researchgate.netrsc.orgmhmedical.commdpi.com These can include halogen bonds, π-π stacking interactions, and van der Waals forces. Computational methods such as Density Functional Theory (DFT) with dispersion corrections are essential for accurately describing these weak interactions. mdpi.com

The analysis of the molecular electrostatic potential (MEP) surface can help to identify regions of positive and negative electrostatic potential on the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. This information is crucial for understanding the nature of intermolecular interactions, including halogen bonds where the bromine atom can act as a halogen bond donor. researchgate.netrsc.org Quantum Theory of Atoms in Molecules (QTAIM) analysis can also be employed to characterize the nature and strength of these non-covalent interactions by analyzing the topological properties of the electron density at the bond critical points.

Reaction Mechanism Investigations via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.org

Transition State Locating and Reaction Path Determination

For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to map out the potential energy surface (PES) of the reaction. nih.gov This involves locating the stationary points on the PES, which correspond to the reactants, products, intermediates, and transition states.

Transition state theory is a fundamental concept in these investigations. By locating the transition state structure, which is a first-order saddle point on the PES, the activation energy of the reaction can be calculated. nih.gov Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are available for locating transition states. Once the transition state is found, an intrinsic reaction coordinate (IRC) calculation can be performed to confirm that the transition state connects the desired reactants and products and to determine the reaction path. nih.gov These computational studies provide a detailed, step-by-step picture of the reaction mechanism at the molecular level. rsc.org

Advanced Computational Techniques and Methodologies

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules in various environments. While specific MD studies on this compound are not readily found, research on structurally related diphenyl ether derivatives provides valuable insights into the potential dynamic properties of this compound.

A study on novel diphenyl ether derivatives designed as potential anticancer agents utilized MD simulations to understand their interaction with biological targets. researchgate.net These simulations, often performed over nanosecond timescales, can reveal how the molecule binds to a receptor, the stability of the bound complex, and the specific intermolecular interactions that are crucial for its activity. researchgate.net For instance, the binding free energies can be calculated using methods like the Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) approach. researchgate.net

MD simulations can also shed light on the conformational flexibility of the diphenyl ether scaffold, which is a key feature of this compound. The ether linkage allows for considerable rotational freedom, which can be characterized by analyzing the dihedral angle distributions over the course of a simulation.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Property | Description | Illustrative Finding |

| Binding Affinity | Strength of interaction with a target protein. | High affinity for a specific binding pocket. |

| RMSD | Root Mean Square Deviation of the molecule's backbone atoms, indicating stability. | Stable binding with low RMSD fluctuations. |

| Key Interactions | Specific amino acid residues involved in binding. | Hydrogen bonds and hydrophobic interactions with key residues. |

| Conformational States | Predominant shapes the molecule adopts in solution. | Two major low-energy conformational states observed. |

This table is for illustrative purposes and is based on findings from related diphenyl ether derivatives. researchgate.net

Machine learning (ML) has emerged as a transformative methodology in computational chemistry for accelerating the design of new compounds and predicting their properties. nih.gov ML models can be trained on large datasets of known molecules to learn quantitative structure-property relationships (QSPR). nih.gov These trained models can then make rapid predictions for new, un-synthesized compounds like derivatives of this compound.

Various ML models, including deep neural networks, random forests, and support vector machines, can be employed to predict a wide range of properties. researchgate.netulster.ac.uk For a compound like this compound, ML could be used to predict physicochemical properties, biological activity, and even reaction outcomes. researchgate.netulster.ac.uk

For example, a deep learning model could be trained on a dataset of compounds with known solubility and then used to predict the solubility of this compound and its analogs. researchgate.net This can significantly expedite the material design process by prioritizing the synthesis of compounds with desirable properties. youtube.com

Table 3: Potential Machine Learning Applications for this compound

| Application | ML Model Example | Predicted Property | Potential Impact |

| Solubility Prediction | Graph Convolutional Network | Aqueous Solubility | Guiding formulation development. |

| Toxicity Screening | Random Forest Classifier | Probability of Toxicity | Early-stage risk assessment. |

| Reaction Yield Optimization | Gradient Boosting Regressor | Predicted Reaction Yield | Improving synthetic efficiency. |

| Biological Activity Prediction | Deep Neural Network | Inhibition Constant (Ki) | Accelerating drug discovery. researchgate.net |

The accuracy of these predictions is highly dependent on the quality and size of the training data. As more experimental data becomes available, these models can be retrained and improved for greater predictive power.

Advanced Research Applications in Chemical Sciences

Catalysis and Organocatalysis

The sulfonic acid group and its derivatives are well-established as catalysts in a multitude of organic transformations. The presence of the benzenesulfonate (B1194179) group in 4-(4-bromophenoxy)benzenesulfonate suggests its potential as a precursor for developing novel catalytic systems.

Development of this compound-based Catalytic Systems

The development of catalytic systems based on this compound could proceed through several avenues. The sulfonate group can act as a Brønsted acid site, which is crucial for many acid-catalyzed reactions. Furthermore, the entire molecule can be incorporated into more complex structures, such as ionic liquids or supported catalysts, to create tailored catalytic environments. For instance, imidazolium (B1220033) sulfonates have been investigated as environmentally friendly catalytic systems for the synthesis of biologically active compounds like 2-amino-4H-chromenes. researchgate.net In these systems, the sulfonate anion is believed to act as a hydrogen bond acceptor, activating the substrate molecules.

The bromophenoxy portion of the molecule offers a handle for further functionalization or immobilization. The carbon-bromine bond can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing the attachment of the molecule to a solid support or integration into a larger polymeric structure. wikipedia.org This would lead to the creation of heterogeneous catalysts, which are often preferred in industrial settings for their ease of separation and recyclability.

Application in Multicomponent Reactions and Green Chemical Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of green chemistry due to their high atom economy and reduced waste generation. acs.org Sulfonic acid-functionalized catalysts have demonstrated significant efficacy in promoting various MCRs. scielo.br For example, sulfonic acid-based ionic liquids have been successfully employed as recyclable catalysts for the synthesis of diverse heterocyclic compounds under solvent-free conditions. scielo.br

A catalytic system derived from this compound could potentially catalyze MCRs such as the Biginelli or Hantzsch reactions, which are vital for the synthesis of pharmaceutically important molecules. The acidic nature of the sulfonate group can activate carbonyl compounds, a key step in many of these reactions. The principles of green chemistry, such as the use of reusable catalysts and solvent-free reaction conditions, would be central to the application of these potential catalysts. nih.gov The development of solid-supported catalysts from this compound would align well with green chemistry principles by facilitating catalyst recovery and reuse.

| Catalyst Type | Multicomponent Reaction | Key Advantages |

| Sulfonic acid-functionalized ionic liquids | Synthesis of quinoline (B57606) derivatives | Recyclability, solvent-free conditions, high yields. scielo.br |

| Imidazolium sulfonates | Synthesis of 2-amino-4H-chromenes | Environmentally friendly, hydrogen bond activation. researchgate.net |

| Supported sulfonic acids | Various condensation reactions | Ease of separation, reusability, thermal stability. |

Heterogeneous vs. Homogeneous Catalysis Paradigms

The choice between a heterogeneous and a homogeneous catalyst is a critical consideration in chemical process design. Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity due to the accessibility of their active sites. youtube.com However, their separation from the product mixture can be challenging and costly.

In contrast, heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.com This facilitates easy separation by filtration, making them highly desirable for continuous industrial processes. youtube.com The primary mechanism in heterogeneous catalysis often involves the adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of the products. youtube.com

A catalytic system based on this compound could be designed to operate under either paradigm. A soluble derivative could function as a homogeneous catalyst, while immobilizing the compound on a solid support like silica (B1680970) or a polymer resin would create a heterogeneous catalyst. The latter approach is often favored for its practical advantages in large-scale synthesis.

| Catalysis Type | Advantages | Disadvantages |

| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from products, potential for catalyst loss. youtube.com |

| Heterogeneous | Easy separation and recovery, potential for regeneration and reuse, suitable for continuous processes. youtube.com | May have lower activity than homogeneous counterparts, potential for mass transfer limitations. |

Functional Materials Science

The structural characteristics of this compound also make it a promising building block for the creation of novel functional materials, including advanced polymers and liquid crystals.

Integration into Advanced Polymer Architectures

The incorporation of sulfonate groups into polymer backbones can impart unique properties, such as improved thermal stability, flame retardancy, and ion-exchange capabilities. A patent has described the use of brominated phenoxy compounds as monomers for the production of high-performance polymers via metal-catalyzed polymerization reactions. google.com The presence of both a polymerizable site (via the bromo-group) and a functional sulfonate group makes this compound a potentially valuable monomer.

Polymers containing sulfonate groups are of significant interest for applications such as proton exchange membranes in fuel cells and as water-dispersible polymers. The synthesis of well-defined sulfonated homopolymers and copolymers has been achieved through techniques like atom transfer radical polymerization (ATRP). tandfonline.com A monomer like this compound could potentially be polymerized or copolymerized to create materials with tailored properties. The bulky bromophenoxy group might also influence the polymer's morphology and processing characteristics.

| Polymer Type | Potential Properties | Potential Applications |

| Poly(arylene ether sulfone)s | High thermal and chemical stability, good mechanical properties. | Engineering thermoplastics, membranes. |

| Sulfonated Polystyrenes | Ion-exchange capacity, hydrophilicity. | Water treatment resins, catalyst supports. tandfonline.com |

Exploration in Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline behavior, known as mesogens, often have rigid, anisotropic shapes. The structure of this compound, with its extended, somewhat rigid core composed of two phenyl rings linked by an ether and a sulfonate group, suggests that its derivatives could exhibit liquid crystalline properties.

Research has shown that other benzenesulfonic acid derivatives can form liquid crystalline phases. rsc.org For instance, a homologous series of (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid has been synthesized and shown to exhibit smectic A mesophases. rsc.org The presence of the terminal sulfonate group was found to play a significant role in stabilizing the liquid crystalline phase. By modifying the this compound structure, for example, by introducing long alkyl chains, it may be possible to induce and tune liquid crystalline behavior. Such materials could find applications in display technologies and as responsive materials. Alkylbenzene sulfonates have also been studied for their formation of liquid crystalline phases in detergent formulations. researchgate.netwhiterose.ac.uk

| Compound Class | Liquid Crystal Phase Observed | Key Structural Feature |

| (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid | Smectic A | Terminal -SO3H group and long alkoxy chains. rsc.org |

| Linear Alkylbenzene Sulfonates | Lamellar phases | Amphiphilic nature with a polar head and nonpolar tail. researchgate.netwhiterose.ac.uk |

Design of Optoelectronic Components and Other Electronic Materials

The unique molecular architecture of this compound, featuring a diaryl ether linkage, a bromine atom, and a sulfonate group, presents intriguing possibilities for its application in the design of advanced electronic and optoelectronic materials. While direct integration of the standalone molecule into optoelectronic devices is not extensively documented, its potential lies in its use as a monomer or a precursor for the synthesis of specialized polymers. The sulfonate group, in particular, can impart ionic conductivity, a desirable characteristic for components in various electronic devices. vulcanchem.com

Research into analogous sulfonated polymers has demonstrated their utility in applications such as polyelectrolyte membranes for fuel cells. vulcanchem.com These materials rely on the transport of ions, a function that can be facilitated by the presence of sulfonate moieties. Polymers derived from this compound could potentially be tailored to exhibit similar ion-conducting properties. Furthermore, the diaryl ether structure provides a degree of flexibility and thermal stability to a polymer backbone, which are crucial attributes for materials used in electronic components.

The broader class of benzenesulfonic acid polymers, which share structural similarities, has been explored for various industrial uses, including coatings and adhesives. ontosight.ai The properties that make them suitable for these applications, such as adhesion and film-forming capabilities, could be leveraged in the fabrication of thin-film electronic devices or as encapsulants for sensitive electronic components. The incorporation of a bromine atom also opens up avenues for further functionalization, allowing for the fine-tuning of the material's electronic properties through subsequent chemical reactions.

Precursors for Azo Dyes and Pigments

Azo dyes and pigments represent a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). youtube.comcuhk.edu.hk The synthesis of these compounds traditionally involves the diazotization of a primary aromatic amine to form a diazonium salt, which then undergoes a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an arylamine. unb.cauomustansiriyah.edu.iqresearchgate.net

While this compound does not possess the primary amino group necessary for direct conversion into a diazonium salt, it can serve as a valuable precursor for the synthesis of intermediates used in azo dye production. The key to its utility lies in the chemical transformation of its existing functional groups into a reactive amino group.

One plausible synthetic route involves the nucleophilic substitution of the bromine atom with an amino group. However, a more common and versatile approach would be to leverage modern cross-coupling methodologies. For instance, the Buchwald-Hartwig amination reaction provides a powerful tool for the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org By reacting this compound with a suitable ammonia (B1221849) equivalent or a primary amine under these conditions, the bromine atom can be replaced with an amino group, yielding an arylamine that is primed for diazotization and subsequent coupling to generate a wide array of azo dyes.

The general scheme for azo dye synthesis is a two-step process:

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to produce a diazonium salt. cuhk.edu.hkuomustansiriyah.edu.iq

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aniline (B41778) derivative. researchgate.netopenstax.org This electrophilic aromatic substitution reaction forms the characteristic azo linkage. openstax.org

The color of the resulting azo dye is determined by the specific aromatic groups attached to the azo linkage, which can be systematically varied by choosing different starting amines and coupling components. cuhk.edu.hk Therefore, by first converting this compound to its corresponding amine, it can be incorporated into this well-established synthetic framework to produce novel dye structures.

Role as Versatile Synthetic Building Blocks

The chemical structure of this compound, which incorporates two distinct and reactive functional groups—a bromo substituent and a benzenesulfonate ester—positions it as a highly versatile building block in organic synthesis. These groups can be selectively targeted in various chemical transformations, allowing for the stepwise construction of more complex molecules.

Precursors for Complex Aromatic Systems and Heterocycles

The presence of the bromine atom on one of the phenyl rings makes this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful of these methods is the Suzuki coupling reaction , which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org By subjecting this compound to Suzuki coupling conditions with various aryl or vinyl boronic acids, the bromine atom can be replaced with a new carbon-based substituent, leading to the formation of complex biaryl or styrenyl structures. researchgate.netresearchgate.net

Table 1: Potential Suzuki Coupling Reactions with this compound

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Potential Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(Biphenyl-4-yloxy)benzenesulfonate |

| This compound | Naphthalene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-((4-(Naphthalen-2-yl)phenyl)oxy)benzenesulfonate |

| This compound | Thiophene-3-boronic acid | PdCl₂(dppf), K₂CO₃ | 4-((4-(Thiophen-3-yl)phenyl)oxy)benzenesulfonate |

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgnih.gov This reaction can be employed to introduce a wide variety of nitrogen-containing functionalities onto the brominated ring of this compound, which can serve as a key step in the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, the bromo-substituted ring can be a starting point for the construction of various heterocyclic systems. For instance, through a series of reactions, it can be converted into precursors for heterocycles like isoxazoles or triazoles. odinity.commdpi.com The synthesis of 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) from 4-bromobenzaldehyde, a related bromo-aromatic compound, illustrates a potential pathway where the core structure of this compound could be elaborated into more complex heterocyclic frameworks. odinity.com

Development of New Reagents and Intermediates for General Organic Synthesis

The dual functionality of this compound allows for its use as a scaffold to develop new reagents and intermediates for broader applications in organic synthesis. The benzenesulfonate group is a known leaving group in nucleophilic substitution reactions, although it is generally less reactive than halides. vulcanchem.com This differential reactivity between the bromo and sulfonate groups can be exploited for selective, stepwise functionalization.

For example, the bromine atom can be selectively transformed via a cross-coupling reaction, leaving the sulfonate group intact for a subsequent transformation. Alternatively, under specific conditions, the sulfonate ester can be cleaved. This controlled reactivity makes this compound a valuable intermediate for introducing the 4-bromophenoxy or a derivatized phenoxy group into a target molecule.

The development of new synthetic intermediates often relies on the availability of starting materials with well-defined reactivity. Compounds like 4-bromobenzyl alcohol and 4'-bromoacetophenone (B126571) are widely used as intermediates in multi-step syntheses. chemicalbook.com In a similar vein, this compound can serve as a readily available, shelf-stable starting material for the synthesis of more elaborate intermediates, which may then be used in the production of fine chemicals, agrochemicals, or pharmaceuticals. The synthesis of sulfonamide derivatives, for instance, often starts from precursors containing a sulfonyl chloride group, which can be prepared from sulfonic acids. libretexts.orgijcce.ac.ir While not a direct conversion, this highlights the utility of sulfonate-containing compounds in the synthesis of important chemical classes.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Bromophenoxy)benzenesulfonate, and how can structural purity be validated?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution (SNAr) between 4-bromophenol derivatives and benzenesulfonyl chloride precursors. For example, demonstrates the use of brominated benzyl halides (e.g., 4-bromobenzyl bromide) in coupling reactions under basic conditions (e.g., NaH or K₂CO₃ in polar aprotic solvents like DMF) to form sulfonate esters. Structural validation typically employs ¹H-NMR spectroscopy to confirm the integration of aromatic protons and the presence of sulfonate-related peaks (e.g., δ 5.08–5.10 ppm for methylene bridges) . Additional characterization via FT-IR (sulfonate S=O stretching at ~1180–1250 cm⁻¹) and mass spectrometry ensures purity.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H-NMR and ¹³C-NMR : To resolve aromatic proton environments (e.g., coupling patterns for bromophenoxy substituents) and confirm sulfonate linkage (e.g., deshielded carbons near 150–160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination, particularly to distinguish isotopic patterns from bromine (e.g., ¹⁸¹Br/⁷⁹Br) .

- HPLC-PDA : To assess purity and identify byproducts, especially when optimizing reaction conditions.

Advanced: How do electronic effects of substituents influence the reaction efficiency in synthesizing this compound derivatives?

Methodological Answer:

Electron-withdrawing groups (e.g., -F, -NO₂) on the bromophenoxy ring enhance electrophilicity, accelerating SNAr reactions. shows that substituting bromine with electron-deficient groups (e.g., -CF₃O) improves yields (e.g., 79% for 4-bromobenzyl bromide vs. 74% for 4-fluorobenzyl derivatives) due to increased aryl halide reactivity. Conversely, electron-donating groups (e.g., -OCH₃) may necessitate harsher conditions (e.g., elevated temperatures or stronger bases). Researchers should conduct Hammett studies to quantify substituent effects and optimize conditions .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilicity : By analyzing Löwdin charges on the sulfonate sulfur and bromophenoxy carbon to predict nucleophilic attack sites.

- Transition states : For SNAr mechanisms, as demonstrated in , where dihedral angles (e.g., 93.29° for O3—C8—C13) influence steric hindrance .

- Solvent effects : Using polarizable continuum models (PCM) to optimize reaction media (e.g., DMSO vs. THF).

Advanced: What environmental degradation pathways are relevant for this compound, and how can photocatalytic methods be applied?

Methodological Answer:

highlights TiO₂ nanoparticles for degrading sulfonated aromatic compounds via photocatalytic oxidation . Under UV/visible light, hydroxyl radicals (•OH) generated by TiO₂ cleave the sulfonate ester bond and debrominate the aromatic ring. Researchers can:

- Monitor degradation using UV-Vis spectroscopy (tracking absorbance at λmax ~270 nm for sulfonates).

- Optimize catalyst loading (e.g., 150 mg nanoparticles per 500 mL solution) and pH (acidic conditions favor •OH generation) .

Advanced: How should researchers address contradictory data in reported yields or reaction conditions for sulfonate derivatives?

Methodological Answer:

Contradictions often arise from:

- Substituent electronic effects : As seen in , where fluorinated vs. brominated precursors yield differently due to varying leaving-group abilities.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than low-polarity solvents.

- Workup protocols : Incomplete precipitation or extraction (e.g., using EtOAc vs. DCM) may skew yields.

To resolve discrepancies, perform control experiments with standardized reagents and replicate conditions from literature, adjusting one variable at a time (e.g., solvent, base strength).

Advanced: What strategies can mitigate steric hindrance in synthesizing bulky this compound derivatives?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity.

- Microwave-assisted synthesis : Reduce reaction times and improve yields by enhancing molecular collisions.

- High-dilution conditions : Minimize oligomerization in crowded systems, as shown in for benzyloxy-linked sulfonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products